5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid
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Overview
Description
5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with a methoxy and methylbenzyl group. It is used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid typically involves the reaction of 2-furancarboxylic acid with 2-methoxy-5-methylbenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(2-Methoxy-5-methylbenzyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethyl)furan-2-carboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.
5-(Methoxymethyl)furan-2-carboxylate: The methyl ester derivative of the compound.
Uniqueness
5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is unique due to the presence of both a methoxy and a methylbenzyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-[(2-methoxy-5-methylphenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-9-3-5-12(17-2)10(7-9)8-11-4-6-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
HOESAWRIIOTYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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